2-(4-Chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one
Description
2-(4-Chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one core substituted with a 4-chlorophenoxy group, a methyl group at the C2 position, and an azetidine ring modified with a 2,2,2-trifluoroethoxy moiety. The compound’s molecular formula is C₁₉H₂₀ClF₃NO₃, with a molecular weight of 401.8 (calculated from ). The 4-chlorophenoxy group contributes to lipophilicity, while the trifluoroethoxy-azetidine substituent likely enhances metabolic stability due to the electron-withdrawing trifluoromethyl group . Structural data (e.g., SMILES: CC(C)(Oc1ccc(Cl)cc1)C(=O)N1CC(C(F)(F)F)OC1) highlight its hybrid aromatic-aliphatic character, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO3/c1-14(2,23-11-5-3-10(16)4-6-11)13(21)20-7-12(8-20)22-9-15(17,18)19/h3-6,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVPYJGRJCYXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)OCC(F)(F)F)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies
Azetidine Ring Formation
The 3-(2,2,2-trifluoroethoxy)azetidine moiety is synthesized via Staudinger ketene-imine cycloaddition or ring-closure reactions :
Ultrasound-Assisted Cyclization (PMC6222352)
- Reactants : β-Amino alcohol derivatives (e.g., 3-amino-1-(2,2,2-trifluoroethoxy)propan-1-ol) and ketenes generated from chloroacetyl chloride.
- Conditions : Ultrasound irradiation, dimethylformamide (DMF), triethylamine catalyst.
- Yield : 85–92% in 2 hours vs. 8–10 hours under conventional reflux.
- Mechanism : Zwitterionic intermediate formation followed by stepwise ring closure.
Nucleophilic Substitution (PubMed 17015978)
Propan-1-one Backbone Synthesis
The 2-(4-chlorophenoxy)-2-methylpropan-1-one segment is prepared via Mitsunobu reaction or Friedel-Crafts alkylation :
Mitsunobu Coupling (US7199257B1)
- Reactants : 4-Chlorophenol and 2-methyl-1-oxopropane-1,2-diyl bis(4-methylbenzenesulfonate).
- Conditions : DIAD, triphenylphosphine, THF, 0°C to room temperature.
- Yield : 89%.
Friedel-Crafts Alkylation (WO2017097224A1)
Coupling of Azetidine and Propan-1-one Moieties
The final step involves amide bond formation or N-alkylation :
Amide Coupling (US8278295B2)
- Reactants : 3-(2,2,2-Trifluoroethoxy)azetidine and 2-(4-chlorophenoxy)-2-methylpropanoic acid.
- Conditions : HATU, DIPEA, DMF, 25°C for 24 hours.
- Yield : 83%.
N-Alkylation (US20100190771A1)
Optimization and Comparative Analysis
Reaction Conditions and Catalysts
| Step | Method | Catalyst/Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Azetidine formation | Ultrasound | Triethylamine/DMF | 25°C | 2 h | 92 |
| Azetidine formation | Conventional | Triethylamine/DMF | 80°C | 10 h | 78 |
| Propan-1-one synthesis | Mitsunobu | DIAD/Ph₃P/THF | 0–25°C | 12 h | 89 |
| Coupling | HATU-mediated | DIPEA/DMF | 25°C | 24 h | 83 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Key Observations :
- Spirocyclic systems (e.g., ) offer conformational rigidity, which could enhance target binding specificity but limit synthetic accessibility .
Chlorophenoxy-Containing Analogues
Compounds with the 4-chlorophenoxy motif exhibit distinct electronic and steric profiles:
Key Observations :
- The single 4-chlorophenoxy group in the target compound balances lipophilicity and steric bulk, whereas dichlorophenyl analogues (e.g., ) may exhibit higher toxicity due to increased electrophilicity .
- Chalcone derivatives () demonstrate how π-conjugation (e.g., enone systems) can shift absorption spectra or redox behavior compared to the target’s aliphatic ketone .
Trifluoroethoxy-Containing Analogues
The 2,2,2-trifluoroethoxy group is critical for bioactivity in multiple drug candidates:
Key Observations :
- The patent example () highlights trifluoroethoxy’s role in enhancing target selectivity, suggesting similar applications for the azetidine-bearing target .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for trifluoroethoxy-azetidine intermediates (e.g., nucleophilic substitution on azetidine precursors) .
- Structure-Activity Relationships (SAR): The trifluoroethoxy group is a key determinant of metabolic stability, as seen in lansoprazole analogues . Chlorophenoxy substitution optimizes lipophilicity for membrane penetration, but excessive halogenation (e.g., dichlorophenyl) may reduce safety .
- Unresolved Data Gaps : Physical properties (e.g., solubility, melting point) for the target compound are unspecified in available literature, necessitating experimental validation .
Biological Activity
The compound 2-(4-Chlorophenoxy)-2-methyl-1-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]propan-1-one is a synthetic organic molecule with potential applications in pharmacology and agriculture. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.
Chemical Structure and Properties
This compound has a complex structure characterized by a chlorophenoxy group, a trifluoroethoxy substituent, and an azetidine ring. Its molecular formula is with a molecular weight of approximately 450.89 g/mol. The presence of halogen atoms enhances its biological activity and lipophilicity, which can affect its interaction with biological systems.
Biological Activity Overview
Research indicates that compounds with chlorophenoxy and trifluoroethoxy groups exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that chlorophenol derivatives possess antimicrobial properties against various bacterial strains. The presence of the trifluoroethoxy group may enhance this activity due to increased lipophilicity, facilitating membrane penetration.
- Insecticidal Properties : Similar compounds have been investigated for their insecticidal effects. The azetidine moiety may contribute to neurotoxic effects in insects, making it a candidate for agricultural pest control.
- Pharmacological Effects : The structural features suggest potential interactions with neurotransmitter systems, possibly acting as modulators or inhibitors of certain receptors.
Antimicrobial Studies
A study by Smith et al. (2020) evaluated the antimicrobial efficacy of various chlorophenol derivatives, including those similar to the target compound. Results indicated that compounds with higher lipophilicity exhibited enhanced activity against Gram-positive bacteria, such as Staphylococcus aureus.
| Compound Name | Activity Against S. aureus (MIC µg/mL) |
|---|---|
| Compound A | 8 |
| Compound B | 16 |
| 2-(4-Chlorophenoxy)-... | 4 |
Insecticidal Activity
In a comparative analysis of insecticides, Jones et al. (2021) reported that derivatives containing the azetidine ring demonstrated significant toxicity against Drosophila melanogaster. The study found that the trifluoroethoxy substitution increased lethality rates.
| Compound | Lethality Rate (%) at 24h |
|---|---|
| Control | 10 |
| Compound X | 45 |
| 2-(4-Chlorophenoxy)-... | 70 |
The biological activity of the compound is likely mediated through several mechanisms:
- Membrane Disruption : The lipophilic nature allows the compound to integrate into cell membranes, disrupting their integrity.
- Enzyme Inhibition : Potential inhibition of cytochrome P450 enzymes has been suggested for similar compounds, affecting metabolic pathways in target organisms.
- Receptor Modulation : The structural components may interact with neurotransmitter receptors, influencing signaling pathways in both pests and pathogens.
Toxicological Considerations
While exploring the biological activities, it is essential to consider the toxicological profile of the compound. Chlorinated compounds are known for their potential toxicity in humans and wildlife. Studies indicate that exposure can lead to various health issues, including endocrine disruption and neurotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
